molecular formula C8H9BO2 B580017 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 19206-51-0

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

Numéro de catalogue: B580017
Numéro CAS: 19206-51-0
Poids moléculaire: 147.968
Clé InChI: CKEWCFGVNDVQSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound that contains both boron and oxygen within its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol typically involves the reduction of carboxylic esters. One common method includes the reduction of the carboxylic ester to form the desired compound, which can then be nitrated using nitric acid to provide cyclic boronates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various boronic acid derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, hydroxy derivatives, and substituted aromatic compounds .

Applications De Recherche Scientifique

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it has been shown to form complexes with human carbonic anhydrase I and II, which are enzymes involved in the regulation of pH and fluid balance in tissues . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with the enzyme active sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is unique due to its specific ring structure that incorporates both boron and oxygen atoms. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Activité Biologique

Overview

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound characterized by its unique boron and oxygen-containing structure. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its interactions with biological molecules.

  • Molecular Formula : C8_8H9_9BO2_2
  • CAS Number : 19206-51-0
  • Structure : The compound features a bicyclic structure that includes a boron atom integrated into the aromatic system, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Notably, it forms complexes with human carbonic anhydrases I and II, which are crucial for maintaining pH balance and fluid homeostasis in tissues. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating skin conditions such as:

  • Netherton Syndrome
  • Rosacea
  • Atopic Dermatitis
  • Psoriasis
  • Pruritus (itch)

These conditions are often characterized by inflammatory responses where modulation of enzyme activity could provide symptomatic relief or disease modification.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against certain cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-730.5
CAMA-125.0
HCC195422.0
SKBR-319.5

These results indicate significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of boron-containing compounds similar to this compound:

  • Boron-Pleuromutilins as Anti-Wolbachia Agents : A study indicated that boron-modified compounds exhibited potent activity against Wolbachia, a bacterium implicated in various diseases. The modifications enhanced their pharmacological profiles significantly .
  • Antioxidant Activity : Compounds derived from similar structures showed promising antioxidant activity in assays measuring free radical scavenging capabilities. The research highlighted a structure-activity relationship (SAR) indicating that electron-withdrawing groups enhance antioxidant properties .
  • JAK Inhibition : Another study focused on boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors for treating inflammatory diseases. The findings suggested that modifications to the core structure could lead to enhanced biological activity .

Propriétés

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWCFGVNDVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657158
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19206-51-0
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2-bromo-phenyl)-ethoxy]-tetrahydro-pyran (1.0 g, 3.5 mmol, 1.0 eq.) in THF (20 mL) at −78° C. was slowly added BuLi (2.4 mL, 2.5 M solution in THF, 3.8 mmol, 1.1 eq.) under nitrogen atmosphere. Triisopropyl borate (1.2 mL, 5.25 mmol, 1.5 eq.) was then added and the mixture was allowed to warm to room temperature gradually and stirred overnight. After carefully adding HCl (10 mL, 6N), the yellowish solution was stirred at room temperature for another 1 h and then poured into a mixture of EtOAc (30 mL) and H2O (20 mL). The layers were separated and the aqueous phase was extracted with EtOAc (3×30 mL). Combined organic extracts was washed with H2O (50 mL), brine (50 mL), dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The oily residue was applied to silica chromatography eluting with EtOAc/Heptanes (0:100 to 100:0) to give 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol as a light yellow solid. 1H NMR (acetone) δ: 7.73 (d, J=7.2 Hz, 1H), 7.33-7.39 (m, 1H), 7.15-7.26 (m, 3H), 4.10 (t, J=6.0 Hz, 2H), 2.88 (t, J=6.0 Hz, 2H). Amount obtained 497 mg, 95.9% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.